

Application Note: Quantitative Analysis of Carbamazepine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbamazepine

Cat. No.: B1668303

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **Carbamazepine** (CBZ) in human plasma. **Carbamazepine** is a primary antiepileptic drug with a narrow therapeutic index, typically maintained between 4-12 mg/L in plasma, necessitating therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity.[1] The described method is simple, rapid, and accurate, employing a straightforward protein precipitation for sample preparation and a reversed-phase C18 column for separation.[2][3][4] The method is validated according to established bioanalytical guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity suitable for clinical research and TDM.[5]

Principle

The method is based on reversed-phase high-performance liquid chromatography. After extraction from the plasma matrix via protein precipitation, the sample is injected into the HPLC system. **Carbamazepine** and an internal standard (IS) are separated on a C18 stationary phase using an isocratic mobile phase. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Detection and quantification are achieved by monitoring the UV absorbance at 285 nm, which is a wavelength of high absorbance for **Carbamazepine**. [2][3][4][6]

Experimental Protocols

Materials and Reagents

- **Carbamazepine** (CBZ) reference standard
- Propylparaben (Internal Standard)
- Methanol (HPLC Grade)
- Water (HPLC Grade)
- Drug-free human plasma
- Volumetric flasks, pipettes, and general laboratory glassware
- Centrifuge tubes (1.5 mL or 2.0 mL)
- Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with an isocratic pump, autosampler, and UV/Vis detector is required.^[2] The specific conditions are summarized in the table below.

Parameter	Condition
HPLC Column	µ-Bondapak C18 (150 mm × 4.6 mm, 5 µm) or equivalent ^{[2][3][4]}
Mobile Phase	Methanol : Water (50:50, v/v) ^{[2][3][4]}
Flow Rate	1.0 mL/min ^{[2][3][4][5]}
Injection Volume	50 µL ^[2]
Detection Wavelength	285 nm ^{[2][3][4][6]}
Column Temperature	Ambient
Run Time	Approximately 15 minutes ^{[2][3][4]}

Preparation of Stock and Working Solutions

- CBZ Stock Solution (1 mg/mL): Accurately weigh and dissolve 50.0 mg of **Carbamazepine** in a 50 mL volumetric flask with methanol.[\[2\]](#)
- CBZ Working Solution (50 µg/mL): Dilute the 1 mg/mL stock solution 20-fold with methanol.[\[2\]](#)
- IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 50.0 mg of Propylparaben in a 50 mL volumetric flask with methanol.[\[2\]](#)
- IS Working Solution (250 µg/mL): Prepare a suitable dilution from the IS stock solution using methanol.[\[2\]](#)

Preparation of Calibration Standards and Quality Control (QC) Samples

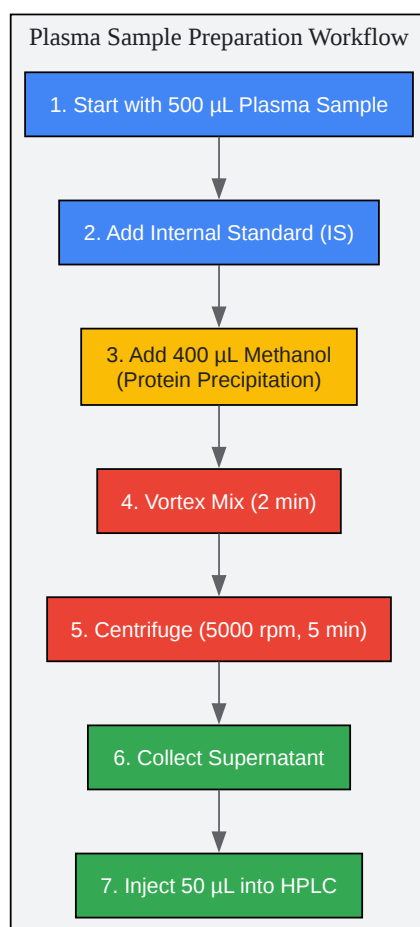
- Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of the CBZ working solution to achieve final concentrations across the desired range (e.g., 0.5, 1, 2, 5, 10, 20, and 40 µg/mL).[\[2\]](#)[\[6\]](#)
- A fixed concentration of the internal standard (e.g., 10 µg/mL) is added to each calibration standard and QC sample.[\[2\]](#)
- QC samples are prepared similarly at a minimum of three concentration levels: low, medium, and high (e.g., 1, 5, and 20 µg/mL).[\[6\]](#)

Plasma Sample Preparation Protocol

The protein precipitation method is used for sample clean-up.

- Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.[\[2\]](#)
- Add a fixed volume of the internal standard working solution.
- Add 400 µL of methanol to the tube to precipitate plasma proteins.[\[2\]](#)

- Vortex mix the tube for 2 minutes to ensure thorough mixing.[2][6]
- Centrifuge the mixture at 5000 rpm for 5 minutes.[2]
- Carefully transfer the clear supernatant to an HPLC vial.
- Inject 50 μ L of the supernatant into the HPLC system for analysis.[2]



[Click to download full resolution via product page](#)

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation Data

The method was validated for linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was constructed by plotting the peak area ratio of **Carbamazepine** to the internal standard against the nominal concentration.

Parameter	Result
Concentration Range	0.5 - 40.0 µg/mL[2][3][4][6]
Regression Equation	$y = 0.2847x + 0.0138$ [2][3][4]
Correlation Coefficient (r^2)	> 0.999[2][3][4]
Limit of Quantitation (LOQ)	0.5 µg/mL[2][3][4]

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three different concentrations on the same day (n=5) and on three different days, respectively.

QC Level	Nominal Conc. (µg/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (% Recovery)	Inter-day Precision (%RSD)	Inter-day Accuracy (% Recovery)
Low	1.0	3.4%[2]	100.2%[2]	2.75%[2]	98.4%[2][3]
Medium	10.0	2.9%[2]	97.5%[2]	1.52%[2]	99.5%[2][3]
High	40.0	2.7%[2]	99.9%[2]	0.53%[2]	100.5%[2][3]

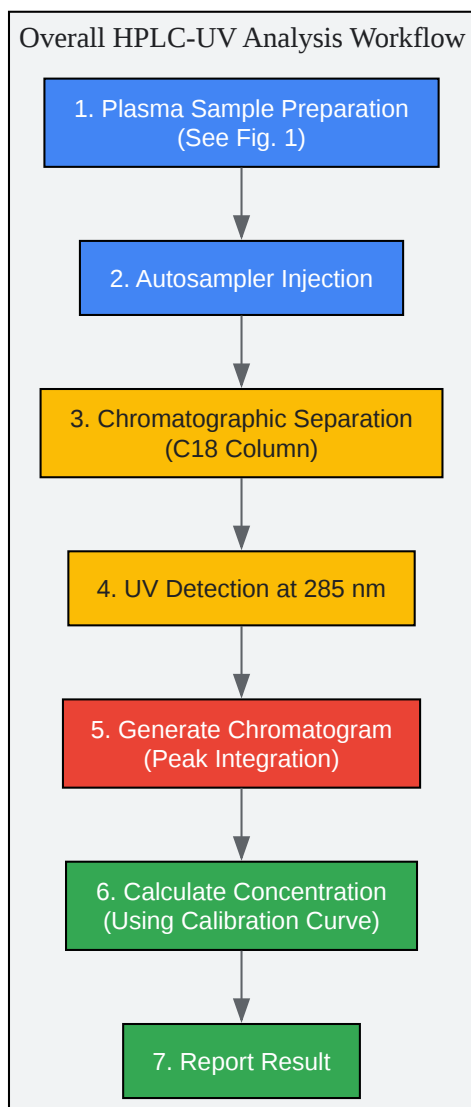
Precision is expressed as Relative Standard Deviation (%RSD) and should be <15%. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration and should be within 85-115%.[5]

Recovery

The extraction recovery of **Carbamazepine** from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations. The mean recovery was found to be 97.2%.[5]

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure consistency and reliability of results.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jchemrev.com [jchemrev.com]
- 2. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV method for the quantification of carbamazepine in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Carbamazepine in Human Plasma by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668303#quantitative-analysis-of-carbamazepine-in-plasma-using-hplc-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com